molecular formula C10H10O3 B7778552 2,3-dihydrobenzofuran-6-yl acetate CAS No. 85878-59-7

2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B7778552
CAS No.: 85878-59-7
M. Wt: 178.18 g/mol
InChI Key: OTTPPKDGMDMCAX-UHFFFAOYSA-N
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Description

2,3-dihydrobenzofuran-6-yl acetate: is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring system with an acetate group attached to the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-6-yl acetate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher product yields.

Chemical Reactions Analysis

Types of Reactions: 2,3-dihydrobenzofuran-6-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrobenzofuran derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products: The major products formed from these reactions include various benzofuran derivatives with different functional groups, such as hydroxyl, methoxy, and alkyl groups.

Mechanism of Action

The mechanism of action of 2,3-dihydrobenzofuran-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the acetate group at the 6th position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-6-yl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)13-9-3-2-8-4-5-12-10(8)6-9/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTPPKDGMDMCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(CCO2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286441
Record name 2,3-dihydro-1-benzofuran-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85878-59-7
Record name NSC45799
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1-benzofuran-6-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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